![molecular formula C5H9F3O2Sn B14731539 Trimethyl[(trifluoroacetyl)oxy]stannane CAS No. 6430-48-4](/img/structure/B14731539.png)
Trimethyl[(trifluoroacetyl)oxy]stannane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl[(trifluoroacetyl)oxy]stannane is an organotin compound characterized by the presence of a trifluoroacetyl group attached to a tin atom. This compound is part of the broader class of organotin compounds, which are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl[(trifluoroacetyl)oxy]stannane typically involves the reaction of trimethyltin hydroxide with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
(CH3)3SnOH+(CF3CO)2O→(CH3)3SnOCOCF3+CF3COOH
This reaction yields this compound and trifluoroacetic acid as a byproduct .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
Trimethyl[(trifluoroacetyl)oxy]stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoroacetyl group can be substituted with other functional groups under appropriate conditions.
Reduction Reactions: The compound can be reduced to form trimethyltin derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form trimethyltin hydroxide and trifluoroacetic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Hydrolysis: The reaction occurs readily in the presence of water or aqueous solutions.
Major Products Formed
Substitution Reactions: Products include various organotin compounds with different functional groups.
Reduction Reactions: Products include trimethyltin derivatives.
Hydrolysis: Products include trimethyltin hydroxide and trifluoroacetic acid.
Scientific Research Applications
Trimethyl[(trifluoroacetyl)oxy]stannane has several applications in scientific research:
Organic Synthesis:
Pharmaceuticals: The compound is used in the development of drugs that require the incorporation of trifluoromethyl groups for enhanced biological activity.
Materials Science: It is used in the preparation of materials with unique properties, such as increased thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of trimethyl[(trifluoroacetyl)oxy]stannane involves the transfer of the trifluoroacetyl group to target molecules. This transfer can occur through nucleophilic substitution or radical mechanisms, depending on the reaction conditions. The trifluoroacetyl group is known to enhance the stability and reactivity of the target molecules, making them more suitable for various applications .
Comparison with Similar Compounds
Similar Compounds
Trimethyltin Chloride: Another organotin compound with similar reactivity but different functional groups.
Tributyltin Hydride: Used in radical reactions and has different applications in organic synthesis.
Trimethyltin Hydroxide: A precursor in the synthesis of trimethyl[(trifluoroacetyl)oxy]stannane.
Uniqueness
This compound is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical properties such as increased electron-withdrawing capability and enhanced stability. These properties make it particularly useful in applications requiring high reactivity and stability .
Properties
CAS No. |
6430-48-4 |
|---|---|
Molecular Formula |
C5H9F3O2Sn |
Molecular Weight |
276.83 g/mol |
IUPAC Name |
trimethylstannyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.3CH3.Sn/c3-2(4,5)1(6)7;;;;/h(H,6,7);3*1H3;/q;;;;+1/p-1 |
InChI Key |
ZWRJGPCEQMIRIS-UHFFFAOYSA-M |
Canonical SMILES |
C[Sn](C)(C)OC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[Methoxy(oxido)phosphoryl] phosphate](/img/structure/B14731461.png)
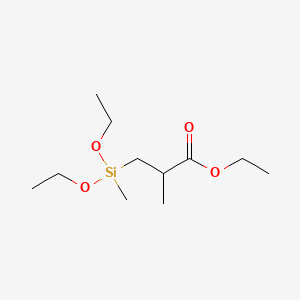
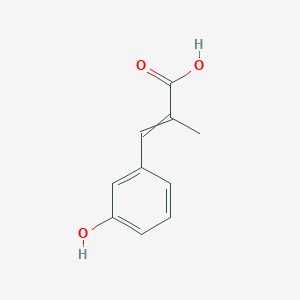
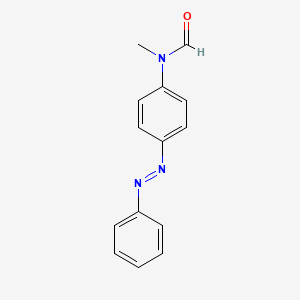
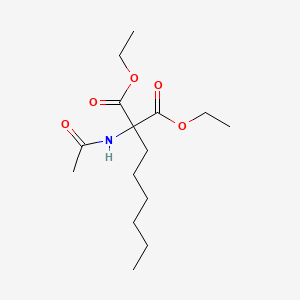
![N-{[4-(3,4-Dimethoxyphenyl)-1,3-thiazol-2-yl]carbamoyl}-2-fluorobenzene-1-sulfonamide](/img/structure/B14731487.png)

![2-[4,4-Bis(ethylsulfonyl)butoxy]tetrahydro-2h-pyran](/img/structure/B14731505.png)
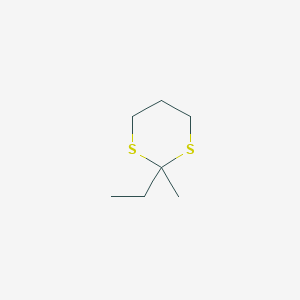
![5-[[6-(dimethylamino)pyridin-3-yl]methyl]-N,N-dimethylpyridin-2-amine;hydrochloride](/img/structure/B14731524.png)


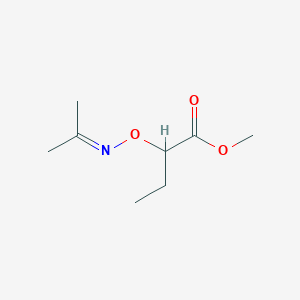
![2-{[1-(4-Methoxyphenyl)propan-2-yl]sulfanyl}butanedioic acid](/img/structure/B14731559.png)
